molecular formula C28H21ClN2O4 B12055209 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B12055209
M. Wt: 484.9 g/mol
InChI Key: QXDMCDJJCXWDLE-UXHLAJHPSA-N
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Description

4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound that features a biphenyl group, a hydrazone linkage, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps:

    Formation of the biphenyl ether: This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide under Ullmann ether synthesis conditions.

    Acylation: The biphenyl ether is then acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrazone formation: The acylated product is reacted with hydrazine hydrate to form the hydrazone linkage.

    Esterification: Finally, the hydrazone is esterified with 2-chlorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of azo compounds.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The chlorobenzoate ester can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological processes.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group could facilitate hydrophobic interactions, while the hydrazone linkage might participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{2-[2-(phenoxy)acetyl]hydrazono}methyl)phenyl benzoate
  • 4-((E)-{2-[2-(naphthyl)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate

Uniqueness

The presence of the biphenyl group and the chlorobenzoate ester in 4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate distinguishes it from other similar compounds. These structural features can influence its reactivity, binding properties, and overall biological activity, making it a unique compound for various applications.

Properties

Molecular Formula

C28H21ClN2O4

Molecular Weight

484.9 g/mol

IUPAC Name

[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C28H21ClN2O4/c29-26-9-5-4-8-25(26)28(33)35-24-14-10-20(11-15-24)18-30-31-27(32)19-34-23-16-12-22(13-17-23)21-6-2-1-3-7-21/h1-18H,19H2,(H,31,32)/b30-18+

InChI Key

QXDMCDJJCXWDLE-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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